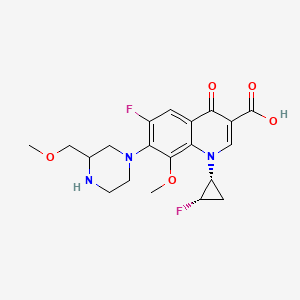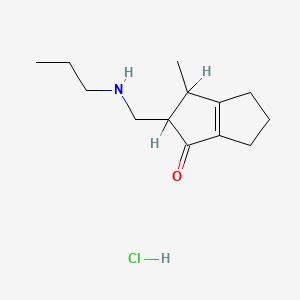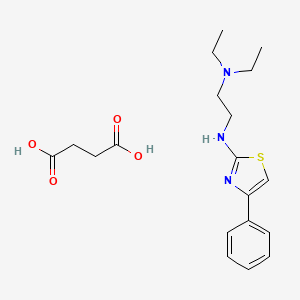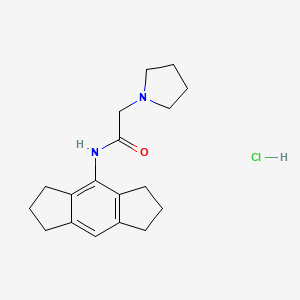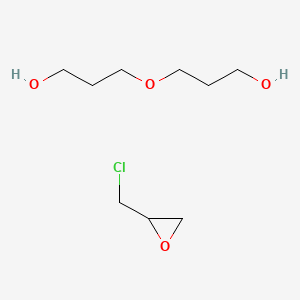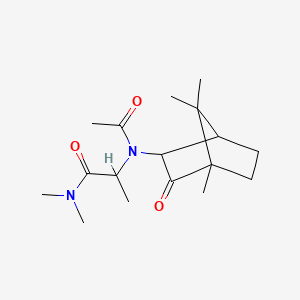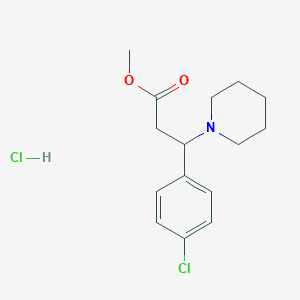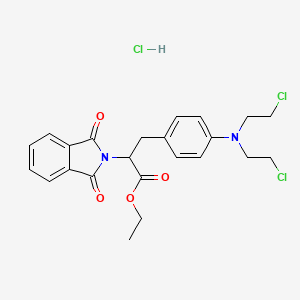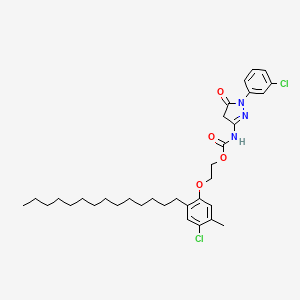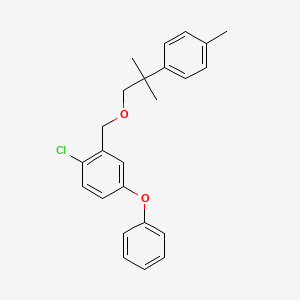
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, a phenoxy group, and a complex alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- typically involves multiple steps. One common method includes the following steps:
Formation of the Alkyl Chain: The alkyl chain can be synthesized through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution Reactions: The introduction of the chlorine atom and the phenoxy group can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be done using chlorine gas in the presence of a catalyst like iron(III) chloride.
Coupling Reactions: The final step involves coupling the synthesized alkyl chain with the benzene ring, which can be done using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxylated or aminated benzene derivatives
科学的研究の応用
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and interactions involving aromatic compounds.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Benzene, 1-chloro-2-methyl-: Similar in structure but lacks the complex alkyl chain and phenoxy group.
Benzene, 1-chloro-4-methyl-: Another chlorinated benzene derivative with a different substitution pattern.
Toluene, o-chloro-: A simpler aromatic compound with a single chlorine substituent.
Uniqueness
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- is unique due to its multi-substituted benzene ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
83493-15-6 |
|---|---|
分子式 |
C24H25ClO2 |
分子量 |
380.9 g/mol |
IUPAC名 |
1-chloro-2-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C24H25ClO2/c1-18-9-11-20(12-10-18)24(2,3)17-26-16-19-15-22(13-14-23(19)25)27-21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3 |
InChIキー |
ALEXTXSVFVEMAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)(C)COCC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
